Germanium(II) bromide

説明

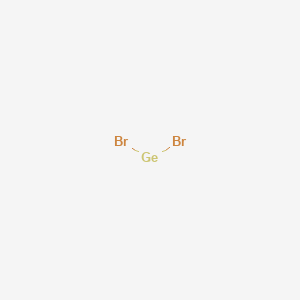

Germanium(II) bromide, also known as germanium dibromide, is a chemical compound with the formula GeBr₂. It is a bromide of germanium and appears as a yellow-white solid. This compound is notable for its applications in various scientific fields, including chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions: Germanium(II) bromide can be synthesized by reducing germanium tetrabromide (GeBr₄) with germanium or zinc. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of germanium tetrabromide using suitable reducing agents like zinc or germanium itself. The process is carried out in a controlled environment to maintain product purity and yield .

化学反応の分析

Types of Reactions: Germanium(II) bromide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form germanium tetrabromide (GeBr₄).

Reduction: It can be reduced to elemental germanium.

Substitution: It can react with other halides or organic compounds to form various germanium-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine or other halogens.

Reduction: Reducing agents like zinc or elemental germanium are used.

Substitution: Reactions with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent can form germanocene.

Major Products Formed:

Oxidation: Germanium tetrabromide (GeBr₄)

Reduction: Elemental germanium

Substitution: Germanocene and other organogermanium compounds

科学的研究の応用

Germanium(II) bromide is a compound with applications in semiconductor manufacturing, optoelectronic devices, materials science, catalysis, and pharmaceutical research . It is known for its thermal stability and solubility .

Scientific Research Applications

Semiconductor Manufacturing: this compound is important in the production of germanium-based semiconductors, which are needed for high-speed electronic devices and photodetectors .

Optoelectronic Devices: It is utilized in the fabrication of optoelectronic components like lasers and LEDs, enhancing their efficiency and performance .

Materials Science: As a precursor for synthesizing germanium nanostructures, this compound is useful in developing advanced materials with unique electrical and optical properties . Germanium nanocrystals with a high density can be formed by annealing GeO x films and multilayer nanoperiodic Ge/SiO2 structures containing germanium .

Catalysis: this compound is being explored as a catalyst in chemical reactions, offering an alternative to more expensive or less efficient catalysts, potentially improving reaction yields and reducing costs .

Pharmaceutical Applications: Researchers are studying its potential in drug development, specifically in creating compounds that target specific biological pathways, which could lead to new treatment options .

Other Applications:

- This compound can react with water to produce hydrogen gas, which can be used as a fuel source .

- It is used in electronic and optoelectronic thin films, as well as functional and protective coatings .

- It can react with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene .

作用機序

The mechanism by which germanium(II) bromide exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways include:

Oxidation-Reduction Reactions: It can act as both an oxidizing and reducing agent, depending on the reaction conditions.

Substitution Reactions: It can form stable complexes with organic ligands, leading to the formation of organogermanium compounds.

類似化合物との比較

- Germanium(IV) bromide (GeBr₄)

- Germanium(II) chloride (GeCl₂)

- Germanium(II) iodide (GeI₂)

- Germanium(IV) chloride (GeCl₄)

Comparison: Germanium(II) bromide is unique due to its specific oxidation state (+2) and its reactivity profile. Compared to germanium(IV) bromide, it is less oxidized and exhibits different chemical behaviors. Germanium(II) chloride and germanium(II) iodide share similar oxidation states but differ in their halide components, leading to variations in their reactivity and applications .

生物活性

Germanium(II) bromide (GeBr) is a compound of germanium that has garnered attention for its potential biological activities. As a member of the group 14 elements, germanium exhibits various properties that may contribute to its biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Molecular Formula: GeBr

Molecular Weight: 232.45 g/mol

Appearance: Yellow to orange powder or flakes

Melting Point: 120-125 °C

Solubility: Highly soluble in water

| Property | Value |

|---|---|

| Molecular Formula | GeBr |

| Molecular Weight | 232.45 g/mol |

| Appearance | Yellow to orange powder |

| Melting Point | 120-125 °C |

| Solubility | Water-soluble |

Germanium compounds, including this compound, have been studied for their biological activities, particularly in the context of immune modulation and antioxidant properties. The following mechanisms have been identified:

-

Immune System Modulation:

- Germanium enhances the production of interferon (IFN), which is crucial for activating natural killer (NK) cells and macrophages. Studies have shown that oral administration of organic germanium compounds can significantly increase IFN levels in serum, thus promoting immune responses against pathogens and tumors .

- The activation of macrophages and T suppressor cells has also been observed, suggesting a role in enhancing overall immune function .

-

Antioxidant Activity:

- Germanium has demonstrated the ability to scavenge reactive oxygen species (ROS), particularly hydrogen peroxide (HO), which contributes to its antioxidant effects. This property is vital for protecting cells from oxidative stress and associated damage .

- Research indicates that germanium derivatives may inhibit lipid peroxidation and prevent the formation of advanced glycation end products (AGEs), which are linked to various diseases .

- Anti-inflammatory Effects:

Case Studies and Research Findings

Numerous studies have highlighted the biological activities of germanium compounds:

- A study demonstrated that Ge-132, an organic form of germanium, significantly improved immune activity in mice through oral administration, leading to enhanced NK cell activity and macrophage activation .

- Another investigation into the effects of germanium dioxide (GeO) and Ge-132 on seed germination under salt stress showed that both compounds improved germination rates and seedling growth, with Ge-132 exhibiting superior effects in mitigating salt stress .

Table 2: Summary of Biological Activities

Safety and Toxicity

While germanium compounds exhibit promising biological activities, safety concerns must be addressed. This compound is classified as a corrosive substance with potential hazards if mishandled. Proper safety measures should be taken when handling this compound, as indicated by its hazard statements and precautionary measures outlined by suppliers .

特性

InChI |

InChI=1S/Br2Ge/c1-3-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVPPTXIBVUIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeBr2, Br2Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Germanium(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929870 | |

| Record name | Dibromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13769-36-3, 24415-00-7 | |

| Record name | Dibromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium(II) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。